N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that falls within the scope of organic and medicinal chemistry, often involved in the synthesis of polymers and pharmaceuticals. Its structure and reactivity make it a candidate for various applications, including material science and drug development, excluding its use and dosage information as per the request.
Synthesis Analysis
An efficient synthesis approach for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides involves reactions with enolate salts, showcasing a method to generate analogs of known pharmaceuticals. The structural characterization of these compounds has been confirmed through spectroscopic and X-ray diffraction studies (Yermolayev et al., 2008).
Molecular Structure Analysis
The molecular structure of derivatives and related compounds often incorporates spectroscopic techniques for confirmation. For instance, the synthesis of quinoxaline derivatives and their structural verification through physicochemical properties, including UV and NMR spectroscopy, exemplifies the importance of rigorous analysis in understanding the compound's framework (Matsui, 2001).
Chemical Reactions and Properties
The compound’s reactivity and interaction with various chemical agents underline its versatility. For example, reactions involving chloroacetyl chloride and the subsequent formation of N-chloroacetyl derivatives highlight the compound’s potential for further chemical transformations leading to new quinoline derivatives (Atalla et al., 1995).
Physical Properties Analysis
Investigations into the compound’s physical properties, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. However, specific studies on these aspects for N-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide were not found in the provided papers.
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and interactions with biological targets, are foundational to its potential applications in drug discovery and development. The synthesis and mutagenicity of related quinoline derivatives offer insight into their chemical behavior and interactions at the molecular level (Snyderwine et al., 1987).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-5-1-4-12-10(13)7-11(15(20)17-12)14(19)16-8-9-3-2-6-21-9/h2-3,6-7H,1,4-5,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMBVKQVTQTIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CO3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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